8-(二氟甲氧基)-4-喹啉醇

描述

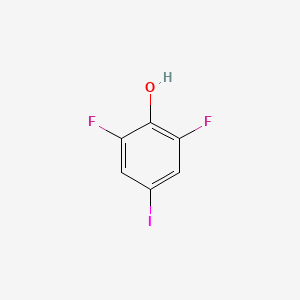

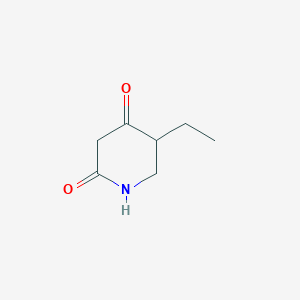

“8-(Difluoromethoxy)-4-quinolinol” is a chemical compound with the molecular formula C10H7F2NO . It is a derivative of quinoline, a class of organic compounds widely used in the pharmaceutical industry .

Synthesis Analysis

The synthesis of difluoromethoxylated nitrogen-containing heterocycles, which includes “8-(Difluoromethoxy)-4-quinolinol”, has been reported from the corresponding α-(difluoromethoxy)ketones . Another method involves the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation .

Molecular Structure Analysis

The molecular structure of “8-(Difluoromethoxy)-4-quinolinol” can be analyzed using various computational chemistry tools . The molecular weight of this compound is 195.17 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “8-(Difluoromethoxy)-4-quinolinol” include its molecular weight (195.17), its physical form (powder), and its storage temperature (room temperature) .

科学研究应用

有机硼喹啉醇盐:合成和性质

- 合成和电致发光性质:含有取代的 8-喹啉醇盐的有机硼配合物已被合成,在电致发光中显示出有希望的应用。这些配合物由于其螯合配体而表现出发光特性,可能对开发新型电致发光材料有用 (Kappaun 等,2006).

与共价卤化物的反应

- 化学反应和加合物形成:8-喹啉醇与各种共价卤化物(如四氯化锡和四氯化钛)反应,形成不同的加合物。这些反应导致 8-喹啉醇可能是一齿的化合物,突出了其反应性质和形成复杂化合物的潜力 (Frazer & Goffer,1966).

磷光发射和凝胶化

- 有机凝胶中的磷光发射:8-喹啉醇铂(II)螯合物衍生物已被证明可以凝胶化有机溶剂。这种凝胶表现出独特的热致变色和溶剂致变色,并且可以有效抑制激发三重态的双氧猝灭,表明在磷光发射研究中的应用 (Shirakawa 等,2005).

在电致发光中的应用

- 电致发光器件性能:已经研究了系统性甲基取代对金属(III)三(8-喹啉醇盐)螯合物的电致发光器件性能的影响。这项研究将这些螯合物的化学结构与其光致发光和电致发光特性联系起来,强调了它们在器件应用中的潜力 (Sapochak 等,2001).

氨基酸传感平台

- 金属离子和氨基酸的化学传感器:喹啉醇衍生物已被掺入共轭聚合物中,用于开发新型化学传感器。这些传感器对金属离子表现出很强的吸引力,并且在金属离子结合后改变了荧光特性,表明它们可用于检测氨基酸和其他分析物 (He 等,2011).

痕量金属的预浓缩

- 痕量金属预浓缩:与聚合物载体键合的 8-喹啉醇已用于从海水中预浓缩痕量金属,证明了其在环境监测和分析化学中的有效性 (Willie 等,1983).

氧化还原性质

- 氧化还原活性和抗菌作用:8-喹啉醇的氧化还原性质对其作用模式有影响,显示出很强的抗氧化活性,这可能有助于其抗菌和细胞毒性活性。这种双重性质表明了其在药物化学中的潜力 (Chobot 等,2011).

安全和危害

The safety data sheet for a similar compound, “4-(Difluoromethoxy)phenyl isocyanate”, indicates that it is highly flammable, toxic if swallowed or inhaled, and causes severe skin burns and eye damage . It’s important to handle such compounds with care, using appropriate personal protective equipment.

作用机制

Target of Action

The primary target of 8-(Difluoromethoxy)-4-quinolinol is the human immunodeficiency virus (HIV). It has been identified as a potent and selective inhibitor of HIV-1 transcription . The compound interacts with the virus, inhibiting its replication and thus playing a crucial role in controlling the progression of the disease .

Mode of Action

8-(Difluoromethoxy)-4-quinolinol interacts with its target, HIV, by inhibiting the virus’s replication process. This is achieved by interfering with the transcriptional level of the virus, thereby preventing the virus from multiplying and spreading . This interaction results in a decrease in the viral load within the host, slowing the progression of the disease.

Biochemical Pathways

It is known that the compound interferes with the transcription process of hiv, which is a crucial step in the viral replication cycle . By inhibiting this process, 8-(Difluoromethoxy)-4-quinolinol disrupts the normal functioning of the virus, leading to a decrease in viral replication and spread.

Pharmacokinetics

It is known that the rate of uptake and elimination of similar compounds is largely driven by their blood solubility

Result of Action

The primary result of the action of 8-(Difluoromethoxy)-4-quinolinol is the inhibition of HIV replication. This leads to a decrease in the viral load within the host, which can slow the progression of the disease and potentially improve the clinical outcome for the patient .

属性

IUPAC Name |

8-(difluoromethoxy)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO2/c11-10(12)15-8-3-1-2-6-7(14)4-5-13-9(6)8/h1-5,10H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRFOMGCGOPIZPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC(F)F)NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone](/img/structure/B1418843.png)

![2-Chloro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1418850.png)

![4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1418853.png)

![2-[(Tetrahydrofuran-2-ylmethyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B1418860.png)